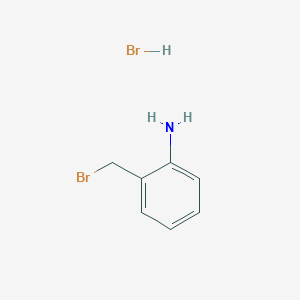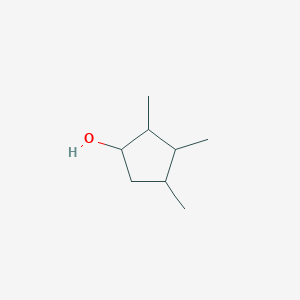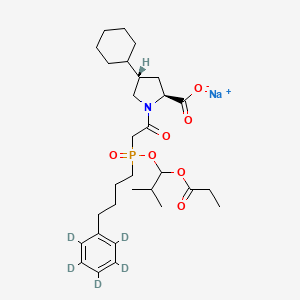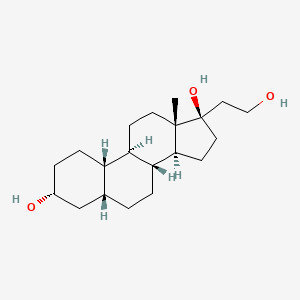![molecular formula C12H15N3O5 B13448325 5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid](/img/structure/B13448325.png)
5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid is a complex organic compound that features a nitro group, an aniline derivative, and a pentanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid typically involves multiple steps, starting with the nitration of aniline derivatives. The nitro group is introduced via electrophilic aromatic substitution using nitric acid and sulfuric acid. The trideuteriomethylamino group is then added through a substitution reaction involving trideuteriomethylamine. The final step involves the formation of the pentanoic acid moiety through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and substitution reactions, followed by purification processes such as recrystallization or chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The trideuteriomethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while oxidation can produce various carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The trideuteriomethylamino group may enhance the compound’s stability and binding affinity to target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitrobenzene: Shares the nitro group but lacks the trideuteriomethylamino and pentanoic acid moieties.
Aniline derivatives: Similar in structure but differ in functional groups attached to the aniline ring.
Pentanoic acid derivatives: Similar in the carboxylic acid moiety but differ in the aromatic substituents.
Uniqueness
5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid is unique due to the combination of its nitro, trideuteriomethylamino, and pentanoic acid groups, which confer distinct chemical and biological properties not found in simpler analogs.
Eigenschaften
Molekularformel |
C12H15N3O5 |
|---|---|
Molekulargewicht |
284.28 g/mol |
IUPAC-Name |
5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H15N3O5/c1-13-9-6-5-8(15(19)20)7-10(9)14-11(16)3-2-4-12(17)18/h5-7,13H,2-4H2,1H3,(H,14,16)(H,17,18)/i1D3 |
InChI-Schlüssel |
IEBOWQSCVIKQHZ-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCC(=O)O |
Kanonische SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


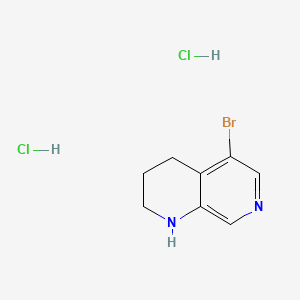
![(3R,4R)-3-[[4-(2-Amino-2-oxoethoxy)benzoyl]amino]-N-cyclohexylhexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13448255.png)
![1-Oxadispiro[2.2.2^{6}.2^{3}]decane](/img/structure/B13448258.png)
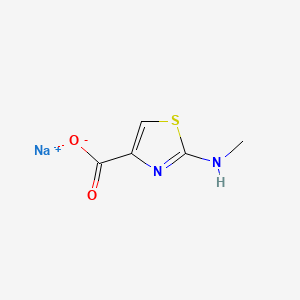
![[1,3'-Biazetidine]-3-carboxylic acid dihydrochloride](/img/structure/B13448263.png)
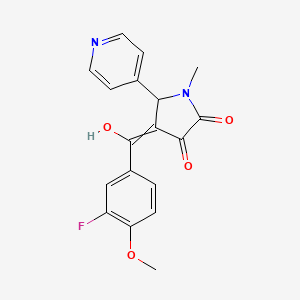

![2-[4-(Benzyloxy)phenyl]ethanamine-d4](/img/structure/B13448280.png)
